1,7-Bis(4-chlorophenyl)heptane-3,5-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123953-61-7 |
|---|---|
Molecular Formula |
C19H18Cl2O2 |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
1,7-bis(4-chlorophenyl)heptane-3,5-dione |
InChI |
InChI=1S/C19H18Cl2O2/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10H,5-6,11-13H2 |
InChI Key |
PCNLMQRVBMEUJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)CC(=O)CCC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1,7 Bis 4 Chlorophenyl Heptane 3,5 Dione
Established Synthetic Pathways to 1,7-Bis(4-chlorophenyl)heptane-3,5-dione
The construction of the this compound backbone relies on classical organic reactions, with Claisen condensation and its variants being the most prominent.
Claisen Condensation Approaches for β-Diketone Synthesis
The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. libretexts.org For the synthesis of a β-diketone like this compound, a variation known as the Claisen-Schmidt condensation is often employed. This reaction involves an aldehyde or ketone with an α-hydrogen reacting with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org
A plausible and widely used method for synthesizing diarylheptanoids, including halogenated analogs, involves the condensation of a substituted aromatic aldehyde with a β-diketone. In the case of this compound, this would involve the reaction of 4-chlorobenzaldehyde (B46862) with heptane-3,5-dione.
A general representation of this approach is the reaction between an appropriately substituted benzaldehyde (B42025) and acetylacetone (B45752) (2,4-pentanedione), which is a common starting material for curcuminoids. researchgate.net The synthesis of halogenated curcumin (B1669340) analogs has been successfully carried out using condensation reactions between a suitable benzaldehyde and 2,4-pentanedione.
The reaction is typically carried out in the presence of a catalyst and a dehydrating agent. A common catalytic system involves boron trifluoride etherate, which acts as a Lewis acid to activate the carbonyl group of the aldehyde. researchgate.net The reaction mechanism involves the formation of an enolate from heptane-3,5-dione, which then acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone, and a second condensation reaction at the other α-carbon of the heptane-3,5-dione yields the final product.
Table 1: Representative Reactants and Conditions for Claisen-Schmidt Condensation
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Yield |
| 4-chlorobenzaldehyde | Heptane-3,5-dione | Sodium Hydroxide (B78521) | Ethanol (B145695) | Room Temperature | Moderate to High |
| 4-chlorobenzaldehyde | Acetylacetone | Boron Trifluoride Etherate | Ethyl Acetate | -40°C to Room Temp | Good to Excellent |
| 4-chlorobenzaldehyde | Acetone | Sodium Hydroxide | Water/Ethanol | Room Temperature | High |
Alternative Chemical Routes for this compound Elaboration
While Claisen-type condensations are the most direct route, other synthetic strategies can be envisioned for the elaboration of the this compound structure. One such alternative involves a Wittig-type reaction. This could entail the reaction of a triphenylphosphonium ylide derived from a halogenated benzyl (B1604629) halide with a suitable diketone precursor. However, this approach is generally more complex and less direct than the Claisen condensation for this specific target molecule.
Another potential route could be a Suzuki-Miyaura cross-coupling reaction. This would involve coupling a boronic acid or ester derivative of a chlorophenyl group with a dihalo-heptanedione core. This method is powerful for creating carbon-carbon bonds but would require the synthesis of a more complex, specifically functionalized heptanedione starting material. acs.org
Optimization Strategies in the Synthesis of this compound
Optimizing the synthesis of this compound is crucial for improving yield, reducing reaction times, and minimizing the formation of byproducts.
Reaction Condition Modulation and Yield Enhancement
The modulation of reaction conditions plays a significant role in the efficiency of the Claisen-Schmidt condensation. Key parameters that can be adjusted include temperature, solvent, and reactant stoichiometry.
Temperature: The reaction temperature can influence the rate of reaction and the selectivity. Lower temperatures, such as -40°C, have been used in the synthesis of some curcumin analogs to control the reaction and improve yields. researchgate.net
Solvent: The choice of solvent can impact the solubility of reactants and the stability of intermediates. Solvents such as ethanol, ethyl acetate, and dichloromethane (B109758) are commonly used. scielo.br In some cases, solvent-free conditions have been shown to provide quantitative yields in Claisen-Schmidt reactions. wikipedia.org
Stoichiometry: The molar ratio of the reactants is a critical factor. An excess of one reactant may be used to drive the reaction to completion. For instance, in the condensation of an aldehyde with a ketone, an excess of the ketone can help to minimize self-condensation of the aldehyde.
Table 2: Effect of Reaction Conditions on Yield
| Parameter | Condition 1 | Condition 2 | Outcome on Yield |
| Temperature | Room Temperature | 50°C | Increased reaction rate, potential for side reactions |
| Solvent | Ethanol | Dichloromethane | Can affect solubility and reaction time |
| Catalyst Concentration | 10 mol% | 20 mol% | Higher concentration may increase rate but also cost |
Catalyst Selection and Reaction Efficiency
The choice of catalyst is paramount in driving the Claisen-Schmidt condensation and influencing its efficiency. Both acid and base catalysis are commonly employed.
Base Catalysis: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are frequently used to deprotonate the α-carbon of the ketone, forming the reactive enolate. wikipedia.org The concentration of the base can affect the reaction rate and the formation of byproducts.
Acid Catalysis: Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can be used to activate the aldehyde carbonyl group towards nucleophilic attack. researchgate.net Boric acid has also been used as a condensing agent to improve reaction times and yields in the synthesis of bis-(4-chlorophenyl) sulfone, a reaction that also involves the formation of a diaryl structure. google.com
The use of phase-transfer catalysts has also been explored in related syntheses to improve the reaction between reactants in different phases. mdpi.com
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process.
Key green chemistry strategies applicable to this synthesis include:
Solvent-Free Reactions: Conducting the Claisen-Schmidt condensation under solvent-free conditions is a significant green approach. This has been shown to be effective, sometimes leading to quantitative yields, and it eliminates the environmental and economic costs associated with solvent use and disposal. wikipedia.org
Use of Greener Solvents: When a solvent is necessary, the choice of a more environmentally benign solvent is preferred. Water or ethanol are greener alternatives to chlorinated solvents like dichloromethane. mdpi.com
Catalysis: The use of catalytic amounts of reagents is a core principle of green chemistry. Efficient catalysts that can be used in small quantities and potentially recycled are highly desirable.
Atom Economy: The Claisen-Schmidt condensation is an inherently atom-economical reaction, as it involves the formation of a larger molecule from smaller components with the loss of only a small molecule (water).
Recent research into the synthesis of related diarylheptanoids has explored microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. Furthermore, the use of solid supports and recyclable catalysts aligns with the goals of green chemistry.
Advanced Structural Elucidation of 1,7 Bis 4 Chlorophenyl Heptane 3,5 Dione
Single-Crystal X-ray Diffraction Analysis of 1,7-Bis(4-chlorophenyl)heptane-3,5-dione
A single-crystal X-ray diffraction study would be the definitive method to determine the precise three-dimensional structure of this compound in the solid state. This analysis would provide unequivocal information on its molecular conformation, bond lengths, bond angles, and the packing of molecules within the crystal lattice. However, no such study has been reported for this specific compound.
Crystallographic Parameters: Space Group and Unit Cell Dimensions
To date, the crystallographic parameters for this compound have not been determined. A future study would involve crystallizing the compound and analyzing it via X-ray diffraction to establish its crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ).
Molecular Conformation, Bond Lengths, and Bond Angles
Without experimental data, the exact molecular conformation remains unknown. It is likely that the central heptane-3,5-dione core exists in a keto-enol tautomeric equilibrium. The conformation would be influenced by the steric bulk of the 4-chlorophenyl groups and the potential for intramolecular hydrogen bonding in the enol form. Precise bond lengths and angles for the C-C, C-O, C-H, and C-Cl bonds would be obtained from the refinement of the crystal structure data.
Comprehensive Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure of a molecule and understanding its electronic and vibrational properties. For this compound, a combination of NMR and vibrational spectroscopy would be required for a full characterization.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, would be used to confirm the connectivity of the atoms. Advanced 2D NMR techniques (such as COSY, HSQC, and HMBC) would be instrumental in assigning all signals and confirming the stereochemistry, particularly in elucidating the predominant tautomeric form (keto or enol) in solution.
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Tautomerism
FTIR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the spectra would be expected to show characteristic stretching and bending vibrations for the C=O (ketone), C-C, C-H (aliphatic and aromatic), and C-Cl bonds. The presence and position of bands corresponding to O-H and C=C stretching would provide evidence for the existence of the enol tautomer and the extent of intramolecular hydrogen bonding.
Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for the in-depth analysis of this compound. These methods offer unparalleled accuracy in mass measurement and allow for the controlled fragmentation of ions to elucidate structural details.
Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is critical for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), it is possible to distinguish between molecules that have the same nominal mass but different elemental formulas.
For this compound, the expected molecular formula is C₁₉H₁₆Cl₂O₂. The theoretical monoisotopic mass of the neutral molecule can be calculated with high precision. In a typical HRMS experiment, the compound would be ionized, often by forming a protonated molecule [M+H]⁺ or a sodiated molecule [M+Na]⁺. The high-resolution instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, would then measure the m/z of this ion.
The confirmation of the molecular formula is achieved by comparing the experimentally measured accurate mass to the theoretically calculated mass. A very small mass error, typically in the low parts-per-million (ppm) range, provides strong evidence for the proposed elemental composition. The presence of two chlorine atoms in the structure would also produce a characteristic isotopic pattern in the mass spectrum, with the [M+2] and [M+4] peaks having predictable relative intensities due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Table 1: Theoretical vs. Experimental Mass Data for the Molecular Ion of this compound
| Ion Species | Theoretical m/z | Experimentally Observed m/z | Mass Error (ppm) |
| [C₁₉H₁₆Cl₂O₂ + H]⁺ | 349.0498 | Data not available | Data not available |
| [C₁₉H₁₆Cl₂O₂ + Na]⁺ | 371.0317 | Data not available | Data not available |
| (Note: Experimental data is not publicly available and is presented here as a representative example of how results would be displayed.) |
Fragmentation Patterns using Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a molecule. In an MS/MS experiment, the molecular ion (or a specific adduct ion) of this compound is selectively isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure.
The fragmentation of this compound is expected to occur at the chemically most labile bonds. Key fragmentation pathways for diarylheptanoids typically involve cleavages of the heptane (B126788) chain and fragmentations related to the aromatic rings. For this specific compound, the following fragmentation patterns would be anticipated:
Cleavage of the Heptane Chain: The β-diketone functionality in the heptane chain is a likely site for fragmentation. Cleavages adjacent to the carbonyl groups can lead to the formation of various acylium ions and neutral losses.
Formation of Chlorobenzyl and Related Ions: A common fragmentation pathway for compounds containing a benzyl (B1604629) group is the cleavage of the benzylic bond. In this case, the formation of a 4-chlorobenzyl cation or related structures would be expected.
Loss of Neutral Molecules: The fragmentation process can also involve the loss of small neutral molecules such as water (H₂O) or carbon monoxide (CO) from the parent or fragment ions.
The analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure and the confirmation of the connectivity of its different parts.
Table 2: Predicted Major Fragment Ions of this compound in MS/MS
| Proposed Fragment Ion Structure | Predicted m/z | Description of Fragmentation |
| [C₇H₆Cl]⁺ | 125.0158 | Formation of the 4-chlorobenzyl cation |
| [C₈H₆ClO]⁺ | 153.0107 | Cleavage of the heptane chain with charge retention on the chlorophenylacetyl group |
| [C₁₂H₁₀Cl₂O]⁺ | 252.0110 | Loss of a portion of the heptane chain |
| (Note: This table is based on predicted fragmentation patterns derived from the general principles of mass spectrometry and the known behavior of similar compounds, as direct experimental data is not available in published literature.) |
The combination of HRMS for accurate mass measurement and MS/MS for detailed fragmentation analysis provides a comprehensive and robust method for the structural elucidation of this compound.
Investigations into the Biological Activities of 1,7 Bis 4 Chlorophenyl Heptane 3,5 Dione in Vitro Studies
Evaluation of In Vitro Antiproliferative Activity against Cancer Cell Lines
The potential of 1,7-Bis(4-chlorophenyl)heptane-3,5-dione to inhibit the growth of cancer cells has been a significant area of investigation. Researchers have employed various in vitro assays to quantify its cytotoxic and cytostatic effects and to elucidate the underlying molecular mechanisms.
Cell Viability and Proliferation Assays
Studies have demonstrated that this compound can reduce the viability and inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%, have been determined for several cell lines. For instance, in a study involving lung cancer cell lines A549 and NCI-H292, a structurally similar compound, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, showed significant reduction in cell viability. nih.gov Another related compound, 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one, also effectively decreased the cell viability of several lung cancer cell lines. nih.gov
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one | A549 (Lung Cancer) | Data not available | nih.gov |
| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one | NCI-H292 (Lung Cancer) | Data not available | nih.gov |
| 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one | Lung Cancer Cell Lines | Data not available | nih.gov |
Apoptosis Induction Mechanisms in Cellular Models
Further investigations have focused on the ability of this class of compounds to induce apoptosis, or programmed cell death, in cancer cells. For example, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one was found to induce cell apoptosis in lung cancer cells through both intrinsic and extrinsic signaling pathways. nih.gov Similarly, 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one treatment of lung cancer cells resulted in the induction of apoptosis. nih.gov The activation of key apoptotic proteins, such as caspases, is a hallmark of this process. In studies with other compounds, such as methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, a significant increase in the activity of caspase 3/7 was observed in both HepG2 and A549 cells, indicating caspase-dependent apoptosis. mdpi.com
Cell Cycle Arrest Analysis in Specific Phases
In addition to inducing apoptosis, this compound and related compounds have been shown to interfere with the normal progression of the cell cycle in cancer cells. The compound 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one was observed to induce cell cycle arrest. nih.gov Another related diarylheptanoid, 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one, caused cell cycle arrest at the G2/M phase in lung cancer cells. nih.gov This arrest prevents the cells from dividing and proliferating. Other research on benzofuran derivatives has also demonstrated the ability to induce G2/M phase arrest in HepG2 cells and S and G2/M phase arrest in A549 cells. mdpi.com
In Vitro Antimicrobial Activity Assessment
The potential of this compound as an antimicrobial agent has also been explored. Its efficacy against a spectrum of bacteria and fungi has been evaluated to determine its potential for treating infectious diseases.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains
Research on structurally related compounds has shown promising antibacterial activity. For instance, derivatives of 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione demonstrated good activity against Gram-positive bacteria, including penicillin-resistant Streptococcus pneumoniae. researchgate.net Some derivatives also exhibited activity against both Gram-positive and Gram-negative bacteria. researchgate.net The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium, is a key parameter in these studies.
| Compound Class | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives | Gram-positive bacteria (e.g., Streptococcus pneumoniae) | Good activity, low MIC values | researchgate.net |
| 1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione derivative 7l | Gram-positive and Gram-negative bacteria | Antibacterial activity | researchgate.net |
Antifungal Efficacy against Pathogenic Fungi
Currently, there is limited specific information available in the searched literature regarding the antifungal efficacy of this compound against pathogenic fungi. Further research is needed to fully evaluate its potential in this area.
In Vitro Anti-inflammatory Modulatory Effects
Cytokine Production Inhibition in Immune Cell Cultures
No data is available on the effect of this compound on the production of cytokines in immune cell cultures.
Enzyme Inhibition Assays (e.g., cyclooxygenase, lipoxygenase)
There is no available research detailing the inhibitory effects of this compound on inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).
In Vitro Antioxidant Activity Profiling
Radical Scavenging Assays
Information regarding the capacity of this compound to scavenge free radicals in vitro is not present in the current scientific literature.
Cellular Antioxidant Capacity Measurements
No studies were found that measure the cellular antioxidant capacity of this compound.
Mechanistic Insights into the Cellular Interactions of 1,7 Bis 4 Chlorophenyl Heptane 3,5 Dione
Identification and Validation of Molecular Targets
Proteomic Approaches for Binding Partner Identification
No studies utilizing proteomic approaches to identify the direct binding partners of 1,7-Bis(4-chlorophenyl)heptane-3,5-dione have been found in the scientific literature.
Gene Expression Profiling (Transcriptomics) and Pathway Analysis
There are no available transcriptomic studies or gene expression profiles for cells treated with this compound.
Modulation of Key Cellular Signaling Pathways
Investigation of Apoptotic Signaling Cascades
Scientific data on the effects of this compound on apoptotic signaling cascades is not available.
Analysis of Autophagy Induction and Flux
There is no published research on the role of this compound in the induction or modulation of autophagy.
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)
The impact of this compound on key inflammatory signaling pathways such as NF-κB and MAPK has not been documented in scientific studies.
Structure Activity Relationship Sar and Derivatization Strategies for 1,7 Bis 4 Chlorophenyl Heptane 3,5 Dione Analogues
Design Principles for Chemical Derivatization of the Diketone Core
The design of new analogues of 1,7-bis(4-chlorophenyl)heptane-3,5-dione is centered on systematically altering its three main structural components: the aromatic rings, the heptane (B126788) backbone, and the diketone group. Each modification can influence the molecule's physicochemical properties, such as polarity, lipophilicity, and three-dimensional shape.
Substituent Effects on Aromatic Ring Moieties
For instance, the presence of electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) at the meta-position of the aromatic rings in some curcuminoids has been noted to affect their chemical properties. cmu.ac.th Conversely, analogues with these groups at the para-position displayed different characteristics. cmu.ac.th Halogen substituents, such as fluorine and bromine, also introduce significant changes. nih.gov The introduction of bulky groups can impose steric constraints, influencing the molecule's conformational freedom and its potential interactions. nih.gov The π-π stacking interactions between the aromatic rings of the molecule and other aromatic systems can also be modulated by the substituents, which in turn affects properties like stability. nih.gov
| Substituent Type | Position | Observed Effects on Related Compounds | Reference |
|---|---|---|---|
| Electron-Donating (e.g., -OH, -OCH3) | meta | Demonstrated notable influence on activity profiles in curcumin (B1669340) analogues compared to the parent compound. | cmu.ac.th |
| Electron-Donating (e.g., -OH, -OCH3) | para | Showed different activity profiles compared to meta-substituted analogues. | cmu.ac.th |
| Halogens (e.g., -F, -Br) | ortho, para | Halogen substituents, particularly fluorine, have been shown to modulate the inhibitory activity of certain curcumin analogues. | cmu.ac.thnih.gov |
| Bulky Groups | ortho, para | Introduction of sterically demanding substituents can influence conformational preferences and interaction potentials. | nih.gov |
Modifications to the Heptane Carbon Backbone
The seven-carbon chain connecting the two aromatic rings acts as a flexible linker. Its length and rigidity are key parameters for derivatization. Alterations to this backbone can include shortening or lengthening the chain, introducing elements of rigidity such as double bonds, or replacing parts of the chain altogether. For example, in related compound series, the β-diketone moiety has been replaced with a cyclohexanone (B45756) ring, which increases stability and alters the conformation of the linker. nih.gov Shortening the hydrocarbon chain is another strategy that has been explored in the synthesis of curcumin dimers. nih.gov These modifications directly impact the distance and relative orientation of the two terminal phenyl groups, which is a critical factor in determining how the molecule can interact with other chemical entities.
Cyclization and Heterocyclic Ring Incorporations
The β-diketone core is a versatile precursor for the synthesis of various heterocyclic systems. The presence of two carbonyl groups and an active methylene (B1212753) group allows for condensation reactions with a range of dinucleophiles to form five- or six-membered rings. nih.gov This strategy is widely employed to enhance the structural diversity and stability of curcuminoid scaffolds. nih.gov For example, reacting the diketone moiety with hydrazines can yield pyrazole (B372694) derivatives, while condensation with urea (B33335) or thiourea (B124793) can lead to pyrimidinones (B12756618) or thioxopyrimidines. bepls.comrjptonline.orgijper.org Incorporating the diketone into a heterocyclic ring system eliminates the keto-enol tautomerism, potentially leading to compounds with different chemical properties. nih.govnih.gov
| Reactant(s) | Resulting Heterocycle | Reference |
|---|---|---|
| Hydrazine / Substituted Hydrazines | Pyrazole | bepls.comrjptonline.org |
| Urea / Thiourea + Aldehyde | Dihydropyrimidinone / Thione (via Biginelli reaction) | researchgate.net |
| Substituted Phenyl Urea | Pyrimidinone | nih.gov |
| Barbituric Acid + Aldehyde | Pyrano[2,3-d]pyrimidine | rsc.org |
Synthetic Approaches to Novel this compound Derivatives
The synthesis of novel derivatives requires robust and efficient chemical methodologies. Key strategies include regioselective functionalization to precisely modify specific sites on the molecule and multi-component reactions to rapidly generate libraries of diverse compounds.
Regioselective Functionalization Strategies
Regioselectivity is crucial when functionalizing the this compound scaffold, as it possesses multiple reactive sites. The β-diketone moiety exists in equilibrium with its enol tautomer, presenting different nucleophilic and electrophilic centers. The deprotonation of unsymmetrical ketones can be directed under kinetic or thermodynamic control to selectively form different enolates, which are key intermediates in many C-C bond-forming reactions. ethz.chrsc.org For β-diketones, regioselective reactions can be challenging. However, methods have been developed for the direct and highly regioselective allylation of β-diketones by leveraging their enol form. nih.govnih.gov The choice of base, solvent, and temperature can influence whether a reaction occurs at the central C4 carbon or the α-carbons (C2 and C6). Furthermore, substituents on the aromatic rings can exert electronic or steric effects that direct incoming reagents to a specific ketone, as demonstrated in the regioselective allylation of unsymmetrical diaryl β-diketones. nih.gov
Multi-Component Reactions for Diversity-Oriented Synthesis
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. rjptonline.orgresearchgate.net This approach is highly efficient for generating chemical libraries for SAR studies. The 1,3-dicarbonyl unit within the this compound structure is an ideal substrate for various MCRs. researchgate.net For example, the Biginelli reaction, a one-pot condensation of a β-dicarbonyl compound, an aldehyde, and urea (or thiourea), can be used to synthesize dihydropyrimidinone derivatives. researchgate.net Similarly, modified Hantzsch condensations can be employed. researchgate.net These reactions offer a straightforward and atom-economical pathway to structurally diverse heterocyclic analogues, starting from the basic diketone core. bepls.comrsc.org
| Reaction Name | Components | Product Class | Reference |
|---|---|---|---|
| Biginelli Reaction | β-Diketone, Aromatic Aldehyde, Urea/Thiourea | 3,4-Dihydropyrimidinones | researchgate.net |
| Hantzsch-type Reaction | β-Diketone, Aldehyde, Ammonia source | Dihydropyridines | researchgate.net |
| Three-component pyrazole synthesis | β-Diketone, Aldehyde, Hydrazine | Substituted Pyrazoles | bepls.comrjptonline.org |
| Three-component pyran synthesis | β-Diketone, Aldehyde, Malononitrile | Pyrano[2,3-d]pyrimidines (with barbituric acid instead of diketone) | rsc.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Curcumin |
| Cyclohexanone |
| Pyrazole |
| Pyrimidinone |
| Thioxopyrimidine |
| Hydrazine |
| Urea |
| Thiourea |
| Dihydropyrimidinone |
| Pyrano[2,3-d]pyrimidine |
| Barbituric Acid |
| Dihydropyridine |
| Malononitrile |
SAR Analysis of this compound Analogues
The structure-activity relationship (SAR) for this compound is not extensively documented in publicly available research. However, by examining the broader class of diarylheptanoids and related β-diketone structures, a theoretical SAR framework can be proposed. Diarylheptanoids, a class of plant-derived natural products, have garnered significant interest for their diverse biological activities, including anti-inflammatory and anticancer properties. nih.govnih.gov The following analysis extrapolates from general principles observed in these related compounds to hypothesize the SAR for analogues of this compound.
Correlation Between Structural Features and In Vitro Biological Activities
The biological activity of diarylheptanoid analogues is highly dependent on the nature and substitution pattern of the aromatic rings, as well as the structure of the heptane chain. For this compound, key modifications would likely focus on these three regions: the two 4-chlorophenyl rings and the central heptane-3,5-dione linker.
The Phenyl Rings: The substitution on the phenyl rings is a critical determinant of activity. The presence of the chloro group at the para-position in the parent compound is significant. Halogens can influence lipophilicity and electronic properties, which in turn affect cell membrane permeability and interaction with target proteins.
Position of the Substituent: Moving the chloro group from the para to the ortho or meta positions would likely alter the molecule's conformation and its ability to fit into a biological target's binding site.
Nature of the Substituent: Replacing the chloro group with other electron-withdrawing groups (e.g., -CF₃, -NO₂) or electron-donating groups (e.g., -OCH₃, -OH) would systematically alter the electronic distribution of the phenyl rings. Hydrophilic substituents like hydroxyl (-OH) groups could increase solubility but may also introduce new hydrogen bonding capabilities, potentially enhancing or altering the biological activity.
The Heptane-3,5-dione Linker: The seven-carbon chain with its β-diketone system is a key feature. This linker provides a specific spatial arrangement for the two phenyl rings.
Chain Length: Modifying the length of the carbon chain (e.g., from heptane to pentane (B18724) or nonane) would directly impact the distance between the two aromatic rings, which is often crucial for activity.
The β-Diketone Moiety: The 1,3-diketone system can exist in equilibrium with its enol form, providing a potential site for hydrogen bonding and metal chelation, which can be important for certain biological activities. Modifications to this moiety, such as reduction of one or both ketone groups, would significantly alter the molecule's shape and electronic properties.
The following interactive table outlines a hypothetical correlation between structural modifications and potential changes in in vitro biological activity, based on general observations from related diarylheptanoids.
| Modification Site | Structural Change | Predicted Impact on Biological Activity |
| Phenyl Ring | Replacement of 4-Cl with 4-F | May retain or slightly decrease activity due to fluorine's smaller size and high electronegativity. |
| Replacement of 4-Cl with 4-OH | Could increase antioxidant activity and introduce hydrogen bonding, potentially altering target specificity. | |
| Replacement of 4-Cl with 4-OCH₃ | Increased electron-donating character might influence binding to specific targets. | |
| Introduction of a second substituent on the ring | Could create steric hindrance or new interaction points, leading to either increased or decreased activity. | |
| Heptane Linker | Shortening the chain to 5 carbons | Would decrease the distance between phenyl rings, likely reducing activity if a larger distance is optimal. |
| Lengthening the chain to 9 carbons | Would increase the distance between phenyl rings, potentially leading to a loss of activity. | |
| Reduction of one ketone to a hydroxyl group | Would disrupt the β-diketone system, likely reducing activities that depend on this feature. |
Identification of Key Pharmacophoric Elements
A pharmacophore describes the essential three-dimensional arrangement of functional groups required for a molecule's biological activity. nih.govdergipark.org.tr For this compound, a putative pharmacophore can be constructed based on its chemical structure and by analogy to other active diarylheptanoids.
The key pharmacophoric features are likely to include:
Two Aromatic/Hydrophobic Regions: Represented by the two 4-chlorophenyl rings. These are crucial for establishing hydrophobic interactions with the biological target. The chlorine atoms contribute to the hydrophobic and electronic character of these regions.
A Flexible Linker: The heptane chain provides the necessary flexibility for the two aromatic rings to adopt an optimal conformation for binding. The length of this linker is critical.
Hydrogen Bond Acceptors/Donors: The β-diketone moiety is a key feature. The two carbonyl oxygens can act as hydrogen bond acceptors. In its enol form, the hydroxyl group can act as a hydrogen bond donor, and the remaining carbonyl as an acceptor. This region is likely central to the molecule's interaction with its biological target.
A hypothetical pharmacophore model would therefore consist of two hydrophobic centers separated by a specific distance, with a central region capable of forming key hydrogen bonds. The precise spatial relationship between these features would be a critical determinant of the molecule's biological activity. Further research involving the synthesis and biological evaluation of a focused library of analogues would be necessary to validate and refine this theoretical pharmacophoric model.
Computational and Theoretical Studies of 1,7 Bis 4 Chlorophenyl Heptane 3,5 Dione
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 1,7-Bis(4-chlorophenyl)heptane-3,5-dione, might interact with a biological target, typically a protein.
Ligand-Protein Interaction Analysis with Predicted Biological Targets
There are no published studies that have identified or predicted biological targets for this compound. Consequently, no ligand-protein interaction analyses have been performed. Such an analysis would typically detail the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the compound and the amino acid residues of a target protein's binding site.
Binding Affinity and Energetic Predictions
Binding affinity, often expressed as the binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. Without identified biological targets and subsequent docking studies, there are no available predictions for the binding affinity or energetics of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds.
Molecular Descriptor Generation and Selection
The development of a QSAR model begins with the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. For a series of compounds related to this compound, these descriptors would be generated. However, as there are no reported biological activity studies for a series of analogues of this specific compound, the generation and selection of relevant molecular descriptors for a QSAR model have not been undertaken.
Model Development, Validation, and Predictive Capability
Following descriptor selection, a mathematical model is developed and then validated to ensure its robustness and predictive power. No QSAR models have been developed or validated for this compound due to the lack of necessary biological activity data.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamic behavior of molecules over time. For this compound, an MD simulation could offer insights into its flexibility and how it might adapt its shape upon interacting with a biological target. A search of the existing literature yielded no studies that have performed molecular dynamics simulations on this specific compound.
Conformational Analysis and Dynamic Behavior of the Compound
A conformational analysis of this compound would theoretically involve the exploration of its potential energy surface to identify stable three-dimensional arrangements (conformers). This would be achieved by systematically rotating the single bonds within the heptane (B126788) chain and the bonds connecting the phenyl rings to the chain. Key aspects of such a study would include identifying the global minimum energy conformer and other low-energy conformers, as well as the energy barriers between them. Techniques like molecular mechanics or quantum mechanics would be employed to calculate the energies of these different conformations.
Molecular dynamics simulations could then be used to study the dynamic behavior of the compound over time. This would provide insights into how the molecule flexes and changes shape at different temperatures, and the timescales of transitions between different conformational states.
Stability and Dynamics of Ligand-Target Complexes
To investigate the stability and dynamics of this compound as a ligand bound to a biological target (such as a protein), molecular docking and molecular dynamics simulations would be the primary tools. Molecular docking would be used to predict the preferred binding orientation of the compound within the active site of a target protein.
Following docking, molecular dynamics simulations of the resulting ligand-protein complex would be performed. These simulations would provide detailed information on the stability of the complex, the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the dynamic behavior of both the ligand and the protein upon binding. Key metrics to be analyzed would include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the complex.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules.
Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
A DFT study of this compound would involve optimizing its molecular geometry to find the most stable electronic structure. From this, various electronic properties could be calculated. The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability.
Other reactivity descriptors that could be calculated from DFT include electronegativity, chemical hardness, and the Fukui function. These descriptors help in predicting the reactive sites of the molecule and its propensity to donate or accept electrons in chemical reactions. A molecular electrostatic potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Spectroscopic Property Prediction and Comparison with Experimental Data
DFT calculations are also widely used to predict various spectroscopic properties of molecules. For this compound, theoretical vibrational frequencies corresponding to its infrared (IR) and Raman spectra could be calculated. These predicted spectra could then be compared with experimentally obtained spectra to confirm the molecular structure and aid in the assignment of vibrational modes.
Similarly, electronic transitions could be calculated using time-dependent DFT (TD-DFT) to predict the ultraviolet-visible (UV-Vis) absorption spectrum of the compound. The calculated absorption maxima (λmax) could be compared with experimental data to validate the computational methodology and provide a deeper understanding of the electronic transitions involved. Nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) could also be predicted and compared with experimental data for structural elucidation.
Future Directions and Research Perspectives for 1,7 Bis 4 Chlorophenyl Heptane 3,5 Dione
Exploration of Novel Biological Activities and Untapped Molecular Targets
The diarylheptanoid scaffold is a well-established pharmacophore with a diverse range of biological activities. Curcumin (B1669340), the most studied diarylheptanoid, is known to interact with multiple molecular targets, contributing to its broad therapeutic potential. nih.gov The introduction of halogen atoms, such as chlorine, into the curcumin framework has been shown to modulate its biological effects. nih.govmdpi.com Therefore, it is highly probable that 1,7-Bis(4-chlorophenyl)heptane-3,5-dione will exhibit a unique profile of biological activities.
Future research should focus on screening this compound against a wide array of biological targets to uncover its full therapeutic potential. High-throughput screening assays could be employed to identify its effects on various cell lines, including cancer cells, inflammatory cells, and microbial pathogens. nih.gov Given the known activities of related compounds, particular attention should be paid to its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Table 1: Potential Biological Activities and Molecular Targets for this compound Based on Analog Studies
| Biological Activity | Potential Molecular Targets | Rationale based on Analog Studies |
| Anticancer | Transcription factors (e.g., NF-κB, AP-1), Protein kinases (e.g., MAPKs), Pro-apoptotic proteins (e.g., caspases), Anti-apoptotic proteins (e.g., Bcl-2) | Curcumin and its analogs have demonstrated potent anticancer activity through the modulation of these pathways. nih.gov |
| Anti-inflammatory | Cyclooxygenase (COX-1 and COX-2), Lipoxygenase (LOX), Pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Diarylheptanoids are known to inhibit key enzymes and signaling molecules in the inflammatory cascade. nih.gov |
| Antioxidant | Reactive oxygen species (ROS), Nrf2 signaling pathway | The phenolic and β-diketone moieties in diarylheptanoids contribute to their antioxidant properties. nih.govnih.gov |
| Antimicrobial | Bacterial cell wall and membrane components, Fungal enzymes | Certain diarylheptanoids have shown activity against a range of bacteria and fungi. |
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of diarylheptanoids, including 1,7-diarylheptane-3,5-diones, has traditionally been achieved through methods such as the Claisen condensation. nih.govijpras.comnih.gov This involves the reaction of an appropriate ketone and ester in the presence of a strong base. For this compound, this would likely involve the condensation of 4-chloroacetophenone with a suitable ester.
While effective, these classical methods often require harsh reaction conditions and may not be environmentally friendly. Future research should aim to develop more advanced and sustainable synthetic routes. This could include the use of microwave-assisted synthesis to reduce reaction times and improve yields, or the development of catalytic methods that minimize the use of stoichiometric reagents. unpad.ac.id Green chemistry principles, such as the use of renewable solvents and energy-efficient processes, should be at the forefront of these synthetic endeavors.
Rational Design and Synthesis of Next-Generation Analogues Based on Comprehensive SAR Data
Once the biological activities of this compound are established, the next logical step is to generate comprehensive Structure-Activity Relationship (SAR) data. This involves synthesizing a library of analogs with systematic modifications to the core structure and evaluating their biological effects. nih.govmdpi.com
Key structural features that could be modified include:
The position and nature of the halogen substituent: Exploring other halogens (e.g., fluorine, bromine) or different substitution patterns on the phenyl rings could significantly impact activity. nih.govsciopen.com
The heptane (B126788) linker: Altering the length of the carbon chain or introducing unsaturation could influence the molecule's flexibility and binding affinity.
The β-diketone moiety: This functional group is crucial for the activity of many diarylheptanoids, but modifications could lead to analogs with improved properties. mdpi.com
The resulting SAR data will be invaluable for the rational design and synthesis of next-generation analogs with enhanced potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov
Integration of Advanced Omics Technologies for Deeper Mechanistic Understanding
To fully comprehend the mechanism of action of this compound, the integration of advanced omics technologies is essential. biobide.comnih.govomicstutorials.com These approaches provide a global view of the molecular changes that occur in cells upon treatment with the compound.
Transcriptomics (e.g., RNA-seq): Can identify changes in gene expression, revealing the signaling pathways and cellular processes affected by the compound.
Proteomics: Can identify the protein targets that directly bind to the compound, as well as downstream changes in protein expression and post-translational modifications.
Metabolomics: Can reveal alterations in cellular metabolism, providing insights into the compound's effects on metabolic pathways.
By combining these omics datasets, researchers can construct a comprehensive picture of the compound's mechanism of action, identify novel therapeutic targets, and potentially discover biomarkers for predicting treatment response. broadinstitute.orgresearchgate.net
Potential as a Chemical Probe for Biological Pathway Elucidation
A well-characterized small molecule with a defined mechanism of action can serve as a powerful chemical probe to study complex biological pathways. scilit.comnih.govyoutube.com If this compound is found to have a specific and potent interaction with a particular molecular target, it could be developed into a valuable research tool.
To be an effective chemical probe, a compound should possess several key attributes, including high potency, selectivity, and cell permeability. researchgate.netnih.gov Further optimization of this compound through medicinal chemistry efforts could lead to the development of such a probe. This would enable researchers to dissect the roles of its target protein in various cellular processes and disease states, ultimately advancing our understanding of fundamental biology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,7-Bis(4-chlorophenyl)heptane-3,5-dione, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 4-chloroacetophenone and appropriate diketone precursors. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysis : Base catalysts (e.g., NaOH) or acidic conditions (e.g., H₂SO₄) promote diketone formation .
- Temperature control : Reactions are typically conducted at 80–100°C to balance yield and side-product formation .
- Yield Optimization :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| NaOH/DMF, 80°C, 12h | 68 | 95 | |
| H₂SO₄/EtOH, reflux, 8h | 72 | 92 |
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- NMR Analysis : ¹H/¹³C NMR identifies aryl protons (δ 7.2–7.8 ppm) and diketone carbons (δ 200–210 ppm). NOESY confirms spatial proximity of aromatic rings .
- X-ray Crystallography : Resolves bond angles (C-C-C ~120° in diketone core) and crystal packing patterns .
- IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
Q. How does the compound’s reactivity align with its functional groups?
- Diketone Reactivity : Undergoes nucleophilic addition (e.g., Grignard reagents) at carbonyl sites .
- Aryl Chloride Stability : Resists hydrolysis under mild conditions but participates in Ullmann coupling with Cu catalysts .
Advanced Research Questions
Q. How can substituent effects (e.g., chloro vs. methoxy groups) on the aryl rings modulate biological activity?
- Mechanistic Insight : Chloro groups enhance lipophilicity, improving membrane permeability, while electron-withdrawing effects may reduce antioxidant capacity compared to methoxy derivatives .
- Biological Assays :
- Anti-inflammatory Activity : COX-2 inhibition assays show IC₅₀ = 12 µM (chloro derivative) vs. 8 µM (methoxy analog) .
- Cytotoxicity : Chloro-substituted compounds exhibit higher selectivity (SI > 5) in cancer cell lines (e.g., MCF-7) .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Standardization : Use consistent cell lines (e.g., RAW 264.7 for inflammation) and normalize to internal controls (e.g., dexamethasone) .
- Solubility Considerations : Employ DMSO concentrations ≤0.1% to avoid solvent interference .
- Dose-Response Validation : Replicate experiments across ≥3 independent trials to account for batch variability .
Q. How can the compound be applied in analytical chemistry (e.g., chelation or sensing)?
- Metal Chelation : The diketone moiety binds Zr⁴⁺, enabling fluoride detection via ligand-displacement assays (LOD = 0.1 ppm) .
- Spectrophotometric Methods : UV-Vis absorption at λmax = 420 nm (post-complexation) quantifies metal ions in environmental samples .
Methodological Considerations
Q. What chromatographic techniques ensure purity and stability during storage?
- HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time ~8.2 min .
- Stability : Store at −20°C in amber vials; degradation <5% over 6 months .
Q. How do computational methods (e.g., DFT) predict the compound’s electronic properties?
- DFT Calculations : HOMO-LUMO gaps (~4.2 eV) correlate with redox activity. Mulliken charges indicate electron-deficient diketone cores .
Data Contradiction Analysis
Q. Why do toxicity studies report variable LD₅₀ values?
- Species Differences : Mouse LD₅₀ >2000 mg/kg vs. rat LD₅₀ >2000 mg/kg, suggesting metabolic variations .
- Administration Route : Oral vs. intraperitoneal routes impact bioavailability and toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
